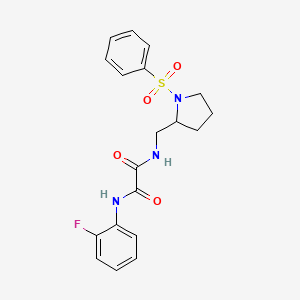

N1-(2-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4S/c20-16-10-4-5-11-17(16)22-19(25)18(24)21-13-14-7-6-12-23(14)28(26,27)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRDQINJRBZJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, biological mechanisms, and applications in medicinal chemistry.

- Molecular Formula : C20H24FN3O3S

- Molecular Weight : 401.49 g/mol

- CAS Number : 877632-98-9

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Derivative : The initial step often includes the reaction of phenylsulfonyl chloride with pyrrolidine.

- Oxalamide Formation : The oxalamide linkage is formed through a condensation reaction involving oxalyl chloride and the pyrrolidine derivative.

- Fluorination : The introduction of the fluorophenyl group is achieved through electrophilic aromatic substitution.

The compound's biological activity is attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorophenyl group enhances lipophilicity, facilitating cellular penetration and interaction with target sites.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Inhibitory effects observed against Escherichia coli and Pseudomonas aeruginosa.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism where the compound modulates immune responses.

Case Studies

| Study | Findings |

|---|---|

| In vitro study on antimicrobial efficacy | The compound showed minimum inhibitory concentrations (MIC) of 8 µg/mL against S. aureus and 16 µg/mL against E. coli, indicating potent antibacterial activity. |

| Anti-inflammatory assay | Inhibition of TNF-alpha release by 50% at a concentration of 10 µg/mL, demonstrating significant anti-inflammatory potential. |

Applications in Medicinal Chemistry

This compound is being explored for:

- Drug Development : Its unique structure and biological activity make it a candidate for developing new antibiotics and anti-inflammatory agents.

- Therapeutic Research : Investigations into its mechanisms could lead to novel treatments for infections resistant to current antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related oxalamides:

Functional and Pharmacological Differences

- The phenylsulfonyl group in the target compound may enhance binding to viral proteins due to its electron-withdrawing properties .

- However, unlike S5456 (), which inhibits CYP3A4 by 51% at 10 µM, the target compound’s sulfonyl group may reduce metabolic interference .

- Metabolic Stability : The phenylsulfonyl substituent likely improves resistance to hydrolysis compared to compounds like N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17, ), which lacks stabilizing groups. This aligns with findings that sulfonamide-containing oxalamides evade rapid hepatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.